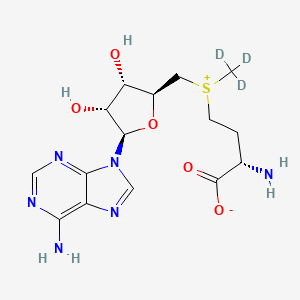

S-Adenosyl-L-methionine-d3

Description

Role of S-Adenosyl-L-methionine as a Central Methyl Donor and its Biological Importance

S-Adenosyl-L-methionine (SAM), first discovered in 1952, is a pivotal metabolite found in virtually all living cells. caldic.comwikipedia.org It is synthesized from the essential amino acid methionine and adenosine (B11128) triphosphate (ATP) and plays a central role in three major metabolic pathways: transmethylation, transsulfuration, and aminopropylation. caldic.comwikipedia.orgamsbio.com

The most prominent function of SAM is as the universal methyl donor in a vast number of biochemical reactions. caldic.commdpi.com In these transmethylation reactions, SAM donates its methyl group to a wide array of acceptor molecules, including:

Nucleic Acids (DNA and RNA): The methylation of DNA is a key epigenetic modification that regulates gene expression without altering the DNA sequence itself. wikipedia.orgmdpi.com RNA methylation also plays a crucial role in various cellular processes. amsbio.com

Proteins: The methylation of proteins, particularly on lysine (B10760008) and arginine residues, is a vital post-translational modification that can alter protein function, localization, and interactions. creative-proteomics.comcnio.es

Neurotransmitters: SAM is essential for the synthesis of several key neurotransmitters, such as dopamine (B1211576) and norepinephrine, thereby influencing mood and cognitive function. researchgate.netmdpi.com

Phospholipids (B1166683): The methylation of phosphatidylethanolamine (B1630911) to form phosphatidylcholine is a critical step in maintaining the integrity and function of cell membranes. caldic.com

Through these methylation reactions, SAM is intimately involved in the regulation of numerous cellular processes, including gene expression, cell growth and repair, and the synthesis of essential biomolecules. wikipedia.orgamsbio.com Following the donation of its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then further metabolized. mdpi.com The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity. mdpi.com

Overview of S-Adenosyl-L-methionine-d3 as a Stable Isotope Tracer for Research Applications

This compound (SAM-d3) is a deuterated analog of SAM where the three hydrogen atoms of the transferable methyl group are replaced with deuterium (B1214612) atoms. chemsrc.commedchemexpress.com This isotopic labeling makes SAM-d3 an invaluable tool for researchers studying methylation and related metabolic pathways. veeprho.com Its primary application is as an internal standard and tracer in mass spectrometry-based analyses. veeprho.comnih.gov

The key advantage of using SAM-d3 lies in its ability to be distinguished from the endogenous, unlabeled SAM based on its higher molecular weight. veeprho.com This property is leveraged in a variety of research applications:

Quantitative Metabolomics: SAM-d3 is widely used as an internal standard for the accurate quantification of SAM in biological samples like plasma and cell extracts. nih.govnih.gov By adding a known amount of SAM-d3 to a sample, researchers can correct for any variability during sample processing and analysis, leading to highly precise measurements. nih.gov

Methylation Dynamics Studies: By introducing SAM-d3 or its precursor, d3-methionine, to cells or organisms, scientists can trace the incorporation of the deuterated methyl group into various biomolecules, such as DNA, RNA, and proteins. nih.govnih.gov This allows for the direct measurement of methylation rates and the activity of specific methyltransferase enzymes. nih.gov

Elucidating Reaction Mechanisms: The use of SAM-d3 has been instrumental in deciphering the mechanisms of complex enzymatic reactions, particularly those involving radical SAM enzymes. nih.govnih.gov By tracking the fate of the deuterium atoms, researchers can gain insights into the intricate steps of catalytic cycles. nih.gov

The application of SAM-d3 in conjunction with advanced analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) has significantly advanced our understanding of the role of methylation in health and disease. nih.govresearchgate.net

Interactive Data Table: Mass Spectrometry Transitions for SAM and SAM-d3

The following table details the mass-to-charge ratio (m/z) transitions commonly used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify S-Adenosyl-L-methionine (SAM) and its deuterated internal standard, this compound (SAM-d3). These transitions represent the precursor ion (the molecule of interest) and a specific fragment ion produced during analysis, which together provide high specificity for quantification.

| Compound | Precursor Ion (m/z) | Fragment Ion (m/z) |

| S-Adenosyl-L-methionine (SAM) | 399.0 / 399.1 | 250.1 |

| This compound (SAM-d3) | 402.0 / 402.1 | 250.1 |

| Data sourced from multiple studies utilizing LC-MS/MS for SAM analysis. nih.govresearchgate.net |

Structure

2D Structure

Properties

Molecular Formula |

C15H22N6O5S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

(2S)-2-amino-4-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-(trideuteriomethyl)sulfonio]butanoate |

InChI |

InChI=1S/C15H22N6O5S/c1-27(3-2-7(16)15(24)25)4-8-10(22)11(23)14(26-8)21-6-20-9-12(17)18-5-19-13(9)21/h5-8,10-11,14,22-23H,2-4,16H2,1H3,(H2-,17,18,19,24,25)/t7-,8+,10+,11+,14+,27?/m0/s1/i1D3 |

InChI Key |

MEFKEPWMEQBLKI-JSJAHMFWSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[S+](CC[C@@H](C(=O)[O-])N)C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |

Canonical SMILES |

C[S+](CCC(C(=O)[O-])N)CC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Enrichment of S Adenosyl L Methionine D3

Chemical Synthesis Approaches for Deuterium (B1214612) Incorporation

The chemical synthesis of SAM is complex, but methods have been developed for the industrial-scale production of its non-labeled form, which can be adapted for deuterium incorporation. google.com One prominent strategy involves the stereoselective methylation of the precursor S-adenosyl-L-homocysteine (SAH). google.comgoogle.com In this approach, SAH is reacted with a suitable methylating agent to form the sulfonium (B1226848) center of SAM.

To produce SAM-d3, this reaction would be performed using a deuterated methylating agent, such as trideuteromethyl iodide (CD₃I) or another activated form of a CD₃ group. A general patent for SAM synthesis describes dissolving SAH in a mixture of concentrated sulfuric acid and trifluoroacetic acid, followed by the addition of a methylating agent like 1-methyloxiranium tetrafluoroborate. google.com Substituting the methylating agent with its deuterated counterpart would yield the desired SAM-d3.

General methods for deuterium incorporation into organic molecules, while not specifically documented for SAM, include catalytic hydrogen-isotope exchange. nih.gov These methods can use deuterium gas (D₂) with a ruthenium catalyst or deuterium oxide (D₂O) with a silver catalyst to achieve regioselective deuteration under mild conditions. nih.govresearchgate.net However, the application of such methods to a complex and sensitive molecule like SAM would require significant optimization to avoid degradation and ensure selective labeling of the methyl group.

Biosynthetic Routes to Labeled S-Adenosyl-L-methionine Precursors (e.g., Deuterated Methionine)

Biosynthetic routes are the most common and efficient methods for preparing SAM-d3, primarily leveraging the enzyme S-adenosyl-L-methionine synthetase (also known as methionine adenosyltransferase, MAT). mdpi.comnsf.gov This enzyme catalyzes the in vivo synthesis of SAM from L-methionine and adenosine-5'-triphosphate (B57859) (ATP). nsf.gov

The strategy for producing SAM-d3 via this route is straightforward: the enzyme is supplied with a deuterated precursor, specifically [methyl-d3]-L-methionine. nsf.govrsc.org This labeled methionine, where the methyl group attached to the sulfur atom is a -CD₃ group, is commercially available and serves as the direct substrate for the MAT enzyme. nsf.govcaymanchem.com The enzyme then facilitates the SN2 reaction between the sulfur of [methyl-d3]-L-methionine and the 5'-carbon of ATP, yielding SAM-d3 with high stereospecificity. nsf.gov

The enzymatic synthesis can be performed using purified MAT enzyme or whole-cell systems engineered to overexpress the enzyme. mdpi.comnih.gov

Table 1: Comparison of Synthetic Routes for S-Adenosyl-L-methionine-d3

| Feature | Chemical Synthesis | Biosynthetic Route |

|---|---|---|

| Precursor(s) | S-adenosyl-L-homocysteine (SAH) & Deuterated Methylating Agent (e.g., CD₃I) | [methyl-d3]-L-methionine & ATP |

| Catalyst | Strong acids (e.g., H₂SO₄) | Enzyme: Methionine Adenosyltransferase (MAT) |

| Stereospecificity | Can produce a mixture of diastereomers requiring further purification. nih.gov | High stereospecificity, yielding the biologically active (S,S)-isomer. frontiersin.org |

| Primary Advantage | Potentially scalable for industrial production without reliance on enzymes. google.com | High efficiency, high purity, and high stereospecificity under mild reaction conditions. nsf.govnih.gov |

| Primary Challenge | Harsh reaction conditions, potential for side reactions, and control of stereochemistry. google.com | Product inhibition of the MAT enzyme can limit yield, requiring engineered enzyme variants. mdpi.comnih.gov |

Strategies for Achieving High Isotopic Purity and Yield in Deuterated Compounds

Achieving high yield and isotopic purity is critical for the application of SAM-d3 in sensitive analytical and research settings.

Yield Optimization: A significant challenge in the enzymatic synthesis of SAM is the product inhibition of the MAT enzyme. mdpi.comnih.gov To overcome this, researchers have developed several strategies:

Engineered Enzymes: Variants of MAT from organisms like Escherichia coli have been engineered to exhibit significantly reduced product inhibition, allowing for higher conversion rates. mdpi.com

Alternative Enzymes: MAT from other organisms, such as yeast (Saccharomyces cerevisiae), naturally shows less product inhibition and can be used as an effective alternative. nih.gov

Reaction Additives: The addition of certain salts or organic solvents, like sodium p-toluenesulfonate or acetonitrile (B52724), to the reaction mixture has been shown to overcome product inhibition of the E. coli enzyme. nih.gov

Isotopic Purity and Purification: The isotopic purity of the final SAM-d3 product is dependent on the isotopic enrichment of the [methyl-d3]-L-methionine precursor. Commercially available deuterated methionine often has an isotopic purity exceeding 98 atom % D. After the enzymatic reaction, SAM-d3 must be separated from unreacted substrates (ATP, methionine), co-products (phosphate, pyrophosphate), and the enzyme itself. The most common purification method is column chromatography, particularly cation-exchange chromatography, which effectively separates the positively charged SAM molecule from other components. nsf.govresearchgate.net

Comparative Analysis of Deuterium (d3) and Carbon-13 (13C) Labeling Strategies for S-Adenosyl-L-methionine Analogs in Research

The choice between labeling SAM with deuterium (d3) or carbon-13 (¹³C) depends on the specific research question, particularly whether the goal is metabolic tracing or the investigation of enzyme reaction mechanisms. nih.govresearchgate.net

Use as Tracers: Both SAM-d3 and SAM-¹³CH₃ are used as stable isotope tracers in metabolomics to follow the path of the methyl group through various metabolic pathways. nih.gov Using stable isotope-resolved metabolomics (SIRM), researchers can introduce the labeled SAM precursor and track its conversion to S-adenosyl-L-homocysteine (SAH) and the methylation of downstream targets. nih.gov The mass difference (a +3 shift for d3 and a +1 shift for ¹³C) is readily detected by high-resolution mass spectrometry, allowing for quantification of metabolic flux. nih.gov

Mechanistic Studies and the Kinetic Isotope Effect (KIE): The primary difference between d3 and ¹³C labeling lies in their effect on reaction rates, known as the kinetic isotope effect (KIE).

Carbon-13 (¹³C): Replacing the ¹²C of the methyl group with the heavier ¹³C isotope typically slows down the methyl transfer reaction. This is a "normal" primary KIE, as the bond to the heavier isotope has a lower zero-point energy and is harder to break. For catechol O-methyltransferase, the KIE (V₁₂/V₁₃) was measured to be 1.09 ± 0.05, indicating the ¹³C-labeled compound reacts more slowly. researchgate.net

Deuterium (d3): Replacing the three ¹H atoms with ²H (deuterium) can have a more complex effect. In some cases, it results in an "inverse" KIE, where the deuterated compound reacts slightly faster than the non-deuterated one. For the same catechol O-methyltransferase, the KIE (VCH₃/VCD₃) was 0.83 ± 0.05, meaning the d3-labeled SAM reacted faster. researchgate.net This inverse effect is often interpreted as evidence of an Sₙ2-like transition state where the carbon center becomes more sterically crowded, and the C-D bonds are stiffer than C-H bonds.

This differential impact on reaction rates makes the combined use of d3 and ¹³C labeling a powerful tool for elucidating the precise nature of the transition state in enzyme-catalyzed methylation reactions. researchgate.net

Table 2: Comparison of d3 vs. ¹³C Labeling of S-Adenosyl-L-methionine

| Feature | Deuterium (d3) Labeling | Carbon-13 (¹³C) Labeling |

|---|---|---|

| Mass Shift | +3 Da (relative to unlabeled) | +1 Da (relative to unlabeled) |

| Primary Use | Metabolic tracer, probing kinetic isotope effects (KIE). nih.govacs.org | Metabolic tracer, probing KIE, NMR structural studies. nih.govresearchgate.net |

| Kinetic Isotope Effect (KIE) | Can be normal or inverse; often used to probe changes in hybridization and steric crowding at the transition state. researchgate.net | Typically normal (slower reaction rate); confirms the labeled bond is broken in the rate-determining step. researchgate.net |

| Analytical Detection | Mass Spectrometry, IR Spectroscopy. nsf.govnih.gov | Mass Spectrometry, NMR Spectroscopy. nih.gov |

| Advantage in Mechanistic Studies | Sensitivity to changes in vibrational frequencies and transition state geometry can reveal subtle mechanistic details. researchgate.net | Provides a clear indication of C-S bond cleavage in the rate-determining step. researchgate.net ¹³C-NMR can provide atomic-level structural information. |

Advanced Analytical Techniques Utilizing S Adenosyl L Methionine D3 As an Internal Standard

Stable-Isotope Dilution Mass Spectrometry for Precise Quantification in Research Settings

Stable-isotope dilution mass spectrometry (SID-MS) is a powerful technique for the accurate determination of analytes in complex samples. springernature.com This method involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest, such as d3-SAM, to the sample at an early stage of the preparation process. springernature.commdpi.com Because the labeled internal standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, ionization suppression or enhancement, and fragmentation behavior. mdpi.com This co-elution and co-detection allow for the precise calculation of the endogenous analyte concentration by measuring the ratio of the signal from the unlabeled analyte to that of the labeled internal standard. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocols for Metabolite Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely employed technique for the quantification of SAM, utilizing d3-SAM as an internal standard. researchgate.netnih.gov These protocols typically involve the separation of SAM from other cellular components using reversed-phase liquid chromatography followed by detection with a tandem mass spectrometer. mdpi.comnih.gov

A common approach involves injecting an extracted sample onto a C18 or similar reversed-phase column. researchgate.netnih.gov The mobile phase often consists of a gradient of an aqueous solution containing an ion-pairing agent or an acid (like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govnih.gov This chromatographic separation is crucial for resolving SAM from its closely related metabolite, S-adenosylhomocysteine (SAH), and other potential interferences. springernature.com The total run time for such analyses can be as short as 5 minutes. nih.gov

Following chromatographic separation, the eluent is introduced into the mass spectrometer. The mass spectrometer is typically operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov In MRM, a specific precursor ion for SAM and d3-SAM is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. nih.gov The use of d3-SAM as an internal standard corrects for any variability in the analytical process, ensuring accurate quantification. veeprho.com

Optimization of Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for S-Adenosyl-L-methionine Quantification

Ultra-performance liquid chromatography (UPLC), which utilizes columns with smaller particle sizes (typically sub-2 µm), offers significant advantages over traditional HPLC for SAM analysis, including higher resolution, increased sensitivity, and faster analysis times. nih.gov An optimized UPLC-MS/MS method can achieve a run time of as little as 3 minutes. researchgate.netnih.gov

Optimization of a UPLC-MS/MS method for SAM quantification involves several key steps. The selection of the appropriate column, such as an Acquity UPLC BEH C18 column, is critical for achieving the best separation results. nih.gov The mobile phase composition and gradient are fine-tuned to ensure optimal resolution of SAM and SAH. tandfonline.com Furthermore, the mass spectrometry parameters, including the specific MRM transitions, collision energies, and source parameters, are optimized to maximize the signal intensity for both SAM and the d3-SAM internal standard. mdpi.com The use of a stable isotope-labeled internal standard like d3-SAM is crucial in these highly sensitive methods to account for any matrix effects and ensure the accuracy of the results. researchgate.net

Electrospray Ionization (ESI) and Detailed Fragmentation Patterns of S-Adenosyl-L-methionine-d3 in Mass Spectrometry

Electrospray ionization (ESI) is the preferred ionization technique for the analysis of polar and thermally labile molecules like SAM and its deuterated analog. nih.gov In positive ion mode ESI, the analytes are protonated to form [M+H]+ ions. nih.gov

The fragmentation of SAM and d3-SAM in the collision cell of a tandem mass spectrometer produces characteristic product ions that are used for their specific detection and quantification. nih.govspringernature.com For S-Adenosyl-L-methionine, the most common fragmentation involves the cleavage of the bond between the sulfonium (B1226848) ion and the ribose moiety, resulting in a prominent product ion at m/z 250.1. nih.govspringernature.com

For this compound, the precursor ion will have a mass-to-charge ratio (m/z) of 402.0, reflecting the addition of three deuterium (B1214612) atoms to the methyl group. nih.gov Upon fragmentation, it also yields the characteristic product ion at m/z 250.1, as the deuterium atoms remain on the methionine portion of the molecule which is lost as a neutral fragment. nih.govresearchgate.net The specific mass transition monitored for d3-SAM is therefore m/z 402.0 → 250.1. nih.gov This distinct precursor ion mass allows for the clear differentiation and independent quantification of the internal standard from the endogenous, unlabeled SAM (m/z 399.0 → 250.1). nih.govspringernature.com

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| S-Adenosyl-L-methionine (SAM) | 399.0 | 250.1 |

| This compound (d3-SAM) | 402.0 | 250.1 |

| S-Adenosylhomocysteine (SAH) | 385.1 | 136.2 |

| This table summarizes the characteristic mass transitions for SAM, d3-SAM, and SAH in positive ion mode ESI-MS/MS. |

Methodologies for Sample Preparation and Addressing Matrix Effects in Complex Biological Samples

The accurate quantification of SAM in complex biological samples such as plasma, tissues, and cells requires effective sample preparation to remove interfering substances and minimize matrix effects. mdpi.comresearchgate.net Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting compounds from the sample matrix, can significantly impact the accuracy of LC-MS/MS analyses. mdpi.com

A common sample preparation technique involves protein precipitation using agents like perchloric acid or acetone. nih.govnih.gov For instance, a protocol for plasma samples may involve adding a solution of the d3-SAM internal standard to the plasma, followed by protein precipitation with cold acetone. nih.gov The sample is then centrifuged, and the supernatant is collected for analysis. nih.gov Some methods employ solid-phase extraction (SPE) as a cleanup step to further purify the sample and concentrate the analytes. nih.govcapes.gov.br

The use of a deuterated internal standard like d3-SAM is a primary strategy to mitigate matrix effects. mdpi.com Since d3-SAM has nearly identical physicochemical properties to endogenous SAM, it co-elutes and experiences similar matrix effects. mdpi.com By calculating the ratio of the analyte peak area to the internal standard peak area, the impact of matrix effects can be effectively normalized. researchgate.net Additionally, assessing matrix effects during method development is crucial and can be done by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution. researchgate.net

Validation of Analytical Methods: Specificity, Sensitivity, and Reproducibility in Research Contexts

The validation of analytical methods is essential to ensure that they are reliable and fit for their intended purpose. ajpaonline.comresearcher.life Validation studies for the quantification of SAM using d3-SAM as an internal standard typically assess specificity, sensitivity, linearity, accuracy, and precision (reproducibility). ajpaonline.comresearchgate.net

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. ajpaonline.com In LC-MS/MS methods, specificity is achieved through a combination of chromatographic separation and the high selectivity of MRM detection. ajpaonline.com

Sensitivity is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.gov UPLC-MS/MS methods have demonstrated high sensitivity, with LLOQs for SAM reported to be in the low nanomolar range. nih.gov

Reproducibility is assessed by determining the intra- and inter-assay precision, which are typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.govnih.gov Studies have reported intra-assay CVs for SAM to be less than 5% and inter-assay CVs to be around 10%, indicating good reproducibility. nih.gov

The following table presents typical validation parameters for an LC-MS/MS method for SAM quantification:

| Validation Parameter | Typical Value/Range |

| Linearity (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 0.5 - 8 nmol/L |

| Intra-assay Precision (%CV) | < 9% |

| Inter-assay Precision (%CV) | < 13% |

| Accuracy (% Recovery) | 98-105% |

| This table summarizes typical validation results for LC-MS/MS methods for SAM quantification, demonstrating the reliability of these techniques. nih.govnih.govresearchgate.net |

Applications of S Adenosyl L Methionine D3 in Metabolic Pathway Elucidation

Tracing and Quantifying Fluxes within the Methionine Cycle and One-Carbon Metabolism

S-Adenosyl-L-methionine-d3 is instrumental in tracing and quantifying the flow of metabolites (fluxes) through the methionine cycle and the broader network of one-carbon metabolism. biorxiv.orgcreative-proteomics.comnih.gov By introducing SAM-d3 into cellular systems or organisms, researchers can track the labeled methyl group as it is transferred to various molecules. biorxiv.orgcreative-proteomics.comnih.gov This enables the measurement of the rates of key enzymatic reactions within these pathways. creative-proteomics.com

The methionine cycle is a critical pathway that generates SAM, the universal methyl donor for numerous biological reactions. biorxiv.orgmdpi.comcaldic.com One-carbon metabolism encompasses a series of interconnected pathways that transfer one-carbon units, essential for the synthesis of nucleotides, amino acids, and other vital biomolecules. nih.gov Stable isotope tracing with SAM-d3, coupled with techniques like mass spectrometry, allows for the detailed analysis of how these pathways function and interact under different physiological and pathological conditions. nih.govnih.govmdpi.com For instance, studies have utilized deuterated methionine to follow its metabolic fate and understand its contribution to various cellular processes. frontiersin.org

Research has demonstrated that metabolic flux analysis using isotopically labeled precursors can reveal how cells adapt their metabolism in response to environmental changes. nih.govmdpi.com For example, in cancer cells, which often exhibit altered metabolism, tracing studies can elucidate how they utilize methionine and one-carbon units to support rapid proliferation. nih.gov

Investigating Methyl Group Homeostasis and Dynamics in Biological Systems

The maintenance of a stable internal environment for methyl groups, known as methyl group homeostasis, is crucial for normal cellular function. SAM-d3 is a key reagent for investigating the dynamics of this process. acs.orgmedchemexpress.com By tracing the deuterated methyl group, scientists can study how cells regulate the supply and demand for methyl groups. acs.orgmedchemexpress.com

This includes understanding how SAM is synthesized, utilized in methylation reactions, and regenerated through the methionine cycle. mdpi.comcaldic.com These methylation reactions are vital for a wide range of cellular processes, including DNA and RNA methylation, protein function, and lipid metabolism. mdpi.comcaldic.com The use of SAM-d3 allows for the quantification of the flux through these different methylation pathways, providing insights into how cells prioritize methyl group allocation. acs.org

Analysis of S-Adenosyl-L-homocysteine (SAH) and SAM/SAH Ratios as Indicators of Methylating Capacity

Following the donation of its methyl group, SAM is converted to S-Adenosyl-L-homocysteine (SAH). caldic.comnih.gov SAH is a potent inhibitor of most methyltransferases, the enzymes that catalyze methylation reactions. nih.gov Therefore, the ratio of SAM to SAH is a critical indicator of the cell's methylating capacity, often referred to as the "methylation potential" or "methylation index". nih.govnih.govhealthmatters.io

A high SAM/SAH ratio indicates a high capacity for methylation, while a low ratio suggests that methylation may be inhibited. healthmatters.iocreative-proteomics.com SAM-d3 is used as an internal standard in analytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS), to accurately quantify the levels of both SAM and SAH in biological samples. nih.govnih.gov This allows for the precise determination of the SAM/SAH ratio.

Table 1: Representative SAM and SAH Concentrations and SAM/SAH Ratios in Healthy Individuals and Patient Groups This table presents illustrative data and may not reflect the full range of values observed in all studies.

| Group | SAM Concentration (nM) | SAH Concentration (nM) | SAM/SAH Ratio | Reference |

|---|---|---|---|---|

| Healthy Adults | 120.6 ± 18.1 | 21.5 ± 3.2 | ~5.6 | nih.gov |

| Renal Transplant Patients (with acute rejection/nephrotoxicity) | Significantly elevated | Significantly elevated | Decreased | nih.gov |

| Individuals with Non-alcoholic Fatty Liver Disease (NAFLD) | Significantly higher | Significantly higher | Lower | researchgate.net |

Characterization of Perturbations in S-Adenosyl-L-methionine Metabolism in Preclinical Disease Models and Cellular Contexts

SAM-d3 is a valuable tool for studying how SAM metabolism is altered in various diseases. healthmatters.ioelifesciences.org In preclinical disease models, such as animal models of liver disease or cancer, SAM-d3 can be used to trace the metabolic fate of methionine and identify disruptions in the methionine cycle and one-carbon metabolism. nih.govplos.org

For example, in liver disease, the synthesis of SAM is often impaired. nih.govplos.org Tracing studies with SAM-d3 can help to quantify the extent of this impairment and to evaluate the efficacy of potential therapies aimed at restoring normal methionine metabolism. nih.govplos.org Similarly, in cancer, where metabolic reprogramming is a hallmark, SAM-d3 can be used to investigate the increased demand for methyl groups and to identify potential therapeutic targets within these pathways. elifesciences.org

S Adenosyl L Methionine D3 in Enzyme Kinetics and Reaction Mechanism Studies

Elucidating Catalytic Mechanisms of Methyltransferases

Methyltransferases (MTases) are a vast and diverse family of enzymes that catalyze the transfer of a methyl group from SAM to a variety of substrates, including DNA, RNA, and proteins. acs.org The use of d3-SAM has been instrumental in unraveling the catalytic mechanisms of these crucial enzymes.

The kinetic mechanism of SAM-dependent enzymes, which describes the order of substrate binding and product release, can be effectively studied using d3-SAM. For instance, in the study of CheR methyltransferase from Salmonella typhimurium, initial velocity, product inhibition, and binding studies were employed to determine a random kinetic mechanism where both SAM and the receptor substrate can bind to the enzyme independently. nih.gov While this particular study did not use d3-SAM, the principles of using isotopically labeled substrates to trace reaction pathways are directly applicable.

The kinetic parameters for various methyltransferases can be determined using SAM and its analogs. The following table provides an example of such kinetic data for the enzyme Phenylethanolamine N-methyltransferase (PNMT) using SAM and a related analog, TeSAM.

| Substrate | kcat (min-1) | Km (µM) |

| SAM | 1.86 ± 0.1 | 1.26 ± 0.24 |

| TeSAM | ~0.186 | ~1.26 |

| Data for PNMT. Note: No product formation was observed with FMeTeSAM. acs.org |

The transfer of the methyl group is the central event in methylation reactions. d3-SAM has been pivotal in tracing the fate of the methyl group and understanding the stereochemistry of the transfer process. The use of isotopically labeled SAM, such as [methyl-³H]S-adenosyl-L-methionine, has demonstrated the direct transfer of the methyl group to substrates like 23S rRNA in studies of the enzyme RlmN. nih.gov

In the context of DNA methylation, the enzyme M.HhaI from Haemophilus hemolyticus catalyzes the transfer of a methyl group from SAM to the C5 position of a cytosine residue. researchgate.net Computational studies on M.HhaI have explored whether the nucleophilic attack and the methyl transfer are concerted or stepwise. researchgate.net The use of d3-SAM in such studies can provide experimental evidence to distinguish between these mechanisms by analyzing the kinetic isotope effects.

Investigating Substrate Specificity and Kinetic Mechanisms of S-Adenosyl-L-methionine-Dependent Enzymes

Mechanistic Studies within the Radical S-Adenosyl-L-methionine (SAM) Enzyme Superfamily

The Radical SAM (RS) superfamily of enzymes utilizes SAM in a fundamentally different way from classical methyltransferases. These enzymes reductively cleave SAM to generate a highly reactive 5'-deoxyadenosyl radical, which then initiates a wide range of radical-based transformations. nih.gov Many RS enzymes use a second molecule of SAM as a methyl donor. nih.gov

The use of [methyl-d3]-SAM has been crucial in dissecting the complex mechanisms of RS enzymes. For example, in studies of the enzyme RimO, which is involved in the methylthiolation of a ribosomal protein, GC-MS analysis of the reaction headspace showed the production of d3-methanethiol when [methyl-d3]-SAM was used. This directly implicated the auxiliary [4Fe-4S] cluster of the enzyme as the initial methyl acceptor site.

Similarly, in the study of the RNA methyltransferase RlmN, the use of d3-SAM under single-turnover conditions did not result in deuterium (B1214612) incorporation into the final product. nih.gov Instead, when the enzyme was produced in an E. coli strain supplemented with d3-methionine, deuterium was found in the methylated substrate. nih.gov This elegantly demonstrated that the methyl group is first transferred to a cysteine residue (Cys³⁵⁵) on the enzyme before being transferred to the final RNA substrate. nih.gov

The following table summarizes the use of isotopically labeled SAM in studying Radical SAM enzymes.

| Enzyme | Labeled SAM Used | Key Finding |

| RimO | [methyl-d3]-SAM | The auxiliary [4Fe-4S] cluster is the initial methyl acceptor. |

| RlmN | d3-SAM, d3-Met | The methyl group is transferred to a cysteine residue on the enzyme before transfer to the RNA substrate. nih.gov |

| NifB | methyl-d3-SAM | The 5'-deoxyadenosyl radical abstracts a hydrogen atom from a methyl group originating from another SAM molecule. osti.gov |

Insights into S-Adenosyl-L-methionine Degradation and Recycling Pathways

S-Adenosyl-L-methionine is a relatively unstable molecule that can degrade through several pathways. nih.gov The product of SAM-dependent methylation reactions is S-adenosylhomocysteine (SAH), which is a potent inhibitor of most methyltransferases. caldic.com SAH is hydrolyzed to homocysteine and adenosine (B11128), and the homocysteine is then remethylated to methionine to complete the SAM cycle. wikipedia.org

The methionine salvage pathway is another crucial route for recycling the components of SAM. cell-stress.com This pathway converts 5'-methylthioadenosine (MTA), a byproduct of polyamine synthesis, back into methionine, which can then be used to regenerate SAM. cell-stress.com The use of isotopically labeled SAM, including d3-SAM, can help trace the flow of atoms through these degradation and recycling pathways, providing a quantitative understanding of their contributions to cellular SAM homeostasis.

Investigating Enzyme-Cofactor Interactions and Conformational Dynamics of S-Adenosyl-L-methionine-Binding Proteins

The binding of SAM to an enzyme often induces conformational changes in both the cofactor and the protein, which are critical for catalysis. plos.orgnih.gov NMR studies, in conjunction with computational modeling, have been used to investigate the conformational preferences of SAM in solution and when bound to enzymes. nih.gov The use of d3-SAM can provide specific probes for NMR experiments, allowing for a more detailed analysis of the local environment of the methyl group within the enzyme's active site.

Studies on catechol O-methyltransferase (COMT) have shown that the enzyme binds SAM through an induced-fit mechanism. plos.orgnih.govresearchgate.net The conformation of SAM in the absence of the metal cofactor and substrate is different from its conformation in the holoenzyme. plos.org The presence of a divalent metal cation is crucial for orienting SAM into a catalytically competent conformation for methyl transfer. plos.org While these studies primarily utilized computational and structural methods, the incorporation of d3-SAM in NMR-based dynamics studies could further refine our understanding of these enzyme-cofactor interactions.

The conformational landscape of SAM is vast, and its flexibility is restricted upon binding to a protein. plos.org The specific conformation adopted by SAM is influenced by the architecture of the binding site. nih.govplos.org For example, in knotted methyltransferases, the protein topology imposes significant conformational restrictions on the bound SAM molecule. plos.org The use of d3-SAM in spectroscopic techniques that are sensitive to the local environment, such as vibrational spectroscopy, could provide additional insights into these conformational dynamics.

Applications of S Adenosyl L Methionine D3 in Epigenetic Research Models

Quantification of DNA Methylation Changes in Cellular and Animal Models

The use of stable isotopes, such as the deuterium (B1214612) in SAM-d3, provides a powerful method for dynamically measuring DNA synthesis and methylation. nih.gov By introducing SAM-d3 into cell cultures or animal models, researchers can trace the incorporation of the labeled methyl group onto cytosine residues in DNA, forming 5-methylcytosine (B146107) (5mC). This approach allows for the quantitative assessment of DNA methylation changes over time.

One of the primary techniques benefiting from SAM-d3 is mass spectrometry (MS). nih.gov Cultured cells can be grown in media containing 2H-enriched methionine, which then metabolically converts to SAM-d3. nih.gov This results in the labeling of newly methylated cytosines. nih.gov Subsequent hydrolysis of the isolated DNA and analysis by gas chromatography/mass spectrometry (GC/MS) allows for the detection and quantification of the isotopically enriched 5mC. nih.gov This method can distinguish between pre-existing methylation and newly established methylation, providing insights into the kinetics of DNA methylation following events like DNA replication. nih.gov

Key Research Findings:

Kinetics of DNA Methylation: Studies using this stable isotope labeling have demonstrated that the kinetics of DNA replication and the methylation of newly synthesized DNA are closely coupled and largely indistinguishable. nih.gov

De Novo vs. Maintenance Methylation: The technique allows for the differentiation between maintenance methylation on newly synthesized DNA strands and potential methylation changes on the parental DNA strand during replication. nih.gov

In Vivo Imaging: Innovations in magnetic resonance spectroscopic imaging (MRSI) have enabled the noninvasive imaging of brain DNA methylation in animal models, such as piglets, fed a diet enriched with 13C-methionine. biorxiv.org This "epigenetic MRI" (eMRI) approach holds promise for longitudinal studies of DNA methylation changes in response to various stimuli. biorxiv.org

Table 1: Experimental Approaches for Quantifying DNA Methylation with SAM-d3

| Technique | Model System | Key Measurement | Primary Finding |

| Gas Chromatography/Mass Spectrometry (GC/MS) | Cultured Human Cells (e.g., K-562) | Ratio of isotopically labeled 5mC to total cytosine | Kinetics of DNA replication and methylation are tightly linked. nih.gov |

| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Cultured Mammalian Cells | Ultrasensitive detection of rare DNA modifications like N6-methyladenine (6mA) | Enables accurate measurement by distinguishing endogenous methylation from prokaryotic contamination. springernature.com |

| Epigenetic MRI (eMRI) with 13C-methionine | Piglet Brain | In vivo mapping of 13C-labeled 5-methyl-2'-deoxycytidine (B118692) (5mdC) | Demonstrates the feasibility of noninvasive, longitudinal imaging of brain DNA methylation. biorxiv.org |

Assessment of Histone Methylation Dynamics within Defined Experimental Systems

Similar to its application in DNA methylation, SAM-d3 is instrumental in studying the dynamics of histone methylation. Histone methyltransferases (HMTs) utilize SAM as the methyl donor to modify specific amino acid residues on histone proteins, primarily lysines and arginines. embopress.org These modifications are crucial for regulating chromatin structure and gene expression. cd-genomics.com

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) coupled with mass spectrometry is a powerful technique for the quantitative analysis of histone modifications. benthamopenarchives.com By substituting regular methionine with a heavy-isotope-labeled version, which is then converted to SAM-d3, researchers can track the incorporation of new methyl groups onto histones. This allows for the measurement of histone methylation turnover rates and the identification of sites undergoing dynamic changes in response to cellular signals or environmental perturbations. nih.gov

Key Research Findings:

Site-Specific Dynamics: Different histone methylation marks exhibit distinct dynamics. For example, H3K4me3 has been shown to change rapidly in response to alterations in methionine availability, suggesting a direct sensing mechanism. nih.gov

Enzyme-Substrate Interactions: SAM is often necessary for the stable interaction between histone methyltransferases and their histone substrates, including mutant oncohistones like H3K9M which can inhibit enzyme activity. osti.gov

Dose-Response to Methionine: The levels of various histone methylation marks respond differently to varying concentrations of methionine, indicating a complex regulatory network that is sensitive to the metabolic state of the cell. nih.gov

Table 2: Impact of Methionine Availability on Histone Methylation Marks

| Histone Mark | Effect of Methionine Restriction | Associated Function | Reference |

| H3K4me3 | Rapid decrease | Gene activation | nih.gov |

| H3K27me3 | Decrease | Gene silencing | cd-genomics.comnih.gov |

| H3K36me3 | Preferential decrease | Gene transcription, influencing cell fate | biorxiv.org |

| H3K9me2/me3 | Decrease | Gene repression | nih.gov |

Interplay between the S-Adenosyl-L-methionine Pool and Epigenetic Regulatory Processes in vitro and in vivo Research Models

The cellular concentration of SAM and its byproduct, S-adenosylhomocysteine (SAH), is a critical determinant of the cell's "methylation potential." nih.gov The ratio of SAM to SAH can directly influence the activity of both DNA and histone methyltransferases, as SAH is a potent inhibitor of these enzymes. embopress.orgmdpi.com SAM-d3, by allowing for the tracing of the methyl group, helps to dissect the intricate feedback loops between one-carbon metabolism and the epigenetic machinery.

In vitro studies using cultured cells have demonstrated that restricting methionine, the precursor to SAM, leads to a decrease in the SAM/SAH ratio and a subsequent reduction in global levels of both DNA and histone methylation. nih.govphysiology.org These changes in epigenetic marks are often reversible upon the restoration of methionine, highlighting the dynamic nature of this interplay. nih.gov

In vivo research in animal models has corroborated these findings. For instance, dietary modulation of methionine in mice has been shown to alter SAM and SAH levels in the liver, which in turn correlates with changes in histone methylation levels. nih.gov This demonstrates that systemic metabolic changes can directly impact the epigenetic landscape of specific tissues.

Key Research Findings:

Metabolic Sensing: The epigenetic machinery can "sense" the metabolic state of the cell through the availability of SAM. nih.gov Fluctuations in the SAM pool, driven by nutrient availability, can lead to rapid adjustments in histone methylation patterns, which can then feedback to regulate metabolic gene expression. nih.gov

SAM/SAH Ratio as a Key Regulator: The ratio of SAM to SAH is a critical factor influencing methyltransferase activity. mdpi.com Treatment of human macrophage cells with SAM led to an increase in global DNA methylation, but this effect was diminished at higher concentrations that also caused an accumulation of the inhibitor SAH. physiology.org This underscores the importance of the balance between the substrate and the product in regulating epigenetic modifications.

S Adenosyl L Methionine D3 in Macromolecule Turnover and Synthesis Studies

Tracing Protein Synthesis and Breakdown Rates Using Labeled Methionine Precursors in Experimental Systems

The use of stable isotope-labeled amino acids is a cornerstone of modern quantitative proteomics for measuring protein dynamics. L-methionine, an essential amino acid, is the metabolic precursor to SAM. caymanchem.com By introducing L-methionine-d3 into cell culture media or as a dietary supplement in animal models, researchers can ensure that newly synthesized proteins incorporate this "heavy" version of the amino acid. caymanchem.comnih.gov This technique, a variant of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), allows for the differentiation and quantification of newly synthesized proteins versus the pre-existing protein pool using mass spectrometry. researchgate.netnih.gov

The rate at which the deuterium-labeled methionine is incorporated into proteins is used to calculate the fractional synthesis rate (FSR), providing a direct measure of protein production. nih.govbiorxiv.org In experimental conditions where protein mass is not at a steady state, such as in studies of muscle atrophy or growth, these measurements can be used in conjunction with non-steady-state equations to also determine the fractional breakdown rate (FBR). nih.gov This dual measurement provides a comprehensive picture of protein turnover—the balance between synthesis and degradation that dictates changes in protein mass over time. nih.govliverpool.ac.uk

Dynamic proteome profiling using labeled precursors like L-methionine-d3 or deuterium (B1214612) oxide (D₂O) enables the study of turnover rates for a large number of individual proteins simultaneously, offering a systems-level view of cellular regulation. biorxiv.orgresearchgate.net These methods are critical for investigating the complex protein dynamics underlying physiological processes, aging, and disease states. nih.govresearchgate.net

| Experimental System | Labeled Precursor | Methodology | Key Research Findings |

|---|---|---|---|

| Mammalian Muscle Cells (C2C12) | Deuterated Leucine (Leu-d3) | SILAC | Demonstrated complete incorporation of the labeled amino acid after five cell doublings, enabling quantification of changes in protein expression during muscle differentiation. nih.gov |

| HeLa Cells | "Heavy" Methionine | "Heavy methyl SILAC" | Directly labeled methylation sites to identify 59 unique methylation sites on 33 different proteins, improving confidence in methylation site detection and quantification. |

| Denervated Mouse Muscle | Deuterium Oxide (D₂O) | In vivo labeling with non-steady-state calculations | Revealed that during denervation-induced atrophy, both protein synthesis and breakdown rates were significantly altered, highlighting the importance of measuring both processes. nih.gov |

| Mouse Models (Liver, Kidney, Heart, Muscle) | Deuterated Valine | In vivo dietary labeling | Established turnover profiles for proteins across different tissues, finding that the median degradation rate of muscle protein was considerably lower than that of liver or kidney. liverpool.ac.uk |

Investigation of S-Adenosyl-L-methionine Integration into Polyamines and Other Biosynthetic Pathways

S-Adenosyl-L-methionine is a critical metabolic hub, acting as a substrate for three major types of reactions: transmethylation, transsulfuration, and aminopropylation. wikipedia.org The use of SAM-d3, with its labeled methyl group, is particularly effective for tracing transmethylation reactions, where the deuterated methyl group is transferred to various substrates like nucleic acids, proteins, and lipids. wikipedia.orgnih.gov

While the d3-label itself is not incorporated into the backbone of polyamines, its use is crucial for understanding the regulation of the polyamine biosynthetic pathway. plos.org Polyamine synthesis requires decarboxylated SAM (dcSAM) as the donor of aminopropyl groups. wikipedia.orgusda.gov The production of dcSAM is a competing pathway to SAM's use in methylation. usda.gov By tracing the flux of the d3-methyl group into methylated products, researchers can quantify the portion of the SAM pool consumed by methylation reactions. nih.govnih.gov This provides an indirect but powerful measure of the availability of SAM for the decarboxylation step, which is often rate-limiting for the synthesis of polyamines like spermidine (B129725) and spermine. usda.govmdpi.com

For instance, studies in Trypanosoma brucei have shown that dcSAM acts as a metabolic signal that regulates the translation of key enzymes in the polyamine pathway. plos.org Depleting the SAM pool, and consequently the dcSAM pool, leads to an upregulation of these enzymes. plos.org Furthermore, SAM-d3 has been employed as a tracer to investigate other vital pathways, such as the synthesis of cysteine via the transsulfuration pathway and the production of phospholipids (B1166683) like phosphatidylcholine through the phosphatidylethanolamine (B1630911) N-methyltransferase (PEMT) pathway. nih.govnih.gov These tracer studies are instrumental in mapping metabolic networks and understanding how cells allocate a central metabolite like SAM among competing biosynthetic routes. nih.govusda.gov

| Pathway Investigated | Experimental System | Tracer Used | Key Quantitative Findings & Insights |

|---|---|---|---|

| Phosphatidylcholine Synthesis (PEMT Pathway) | Isolated Rat Hepatocytes | L-Methionine-d3 | Effectively traced the production of D3, D6, and D9-labeled phosphatidylcholine species, demonstrating that endogenous methionine is a major source of the SAM pool for methylation. nih.gov |

| Transsulfuration Pathway | Cancer Cell Lines | (RS)-S-Adenosyl-L-methionine-d3 | Used as an internal standard in LC-MS analysis to demonstrate that transsulfuration activity contributes to the cellular cysteine pool, which is regulated by the cell's capacity for methylation reactions. nih.gov |

| Polyamine Pathway Regulation | Trypanosoma brucei | Deuterated Leucine (for protein synthesis monitoring) | Showed that depletion of the precursor SAM and its product dcSAM leads to the upregulation of prozyme, a key regulatory protein in polyamine synthesis, indicating dcSAM is a metabolic suppressor. plos.org |

| Polyamine Metabolism | Hepatoma (Huh7.5) and Hepatocyte-like (HepaRG) cells | Not a tracer study, but pathway analysis | Analysis of enzyme expression showed that hepatoma cells had increased expression of polyamine biosynthesis genes (e.g., AMD1 for SAM decarboxylation), while differentiated cells had higher expression of catabolism genes. mdpi.com |

Future Directions and Emerging Research Avenues for S Adenosyl L Methionine D3

S-Adenosyl-L-methionine-d3 (SAM-d3), a deuterated isotopologue of the universal methyl donor S-Adenosyl-L-methionine (SAM), has been established as a critical internal standard for the precise quantification of endogenous SAM in biological samples via mass spectrometry. veeprho.com This application is foundational for studies in metabolic and therapeutic research. veeprho.com However, the utility of SAM-d3 is poised to expand significantly beyond its role as a static quantification tool. Emerging research avenues are focused on leveraging its properties as a stable isotope tracer to dynamically investigate the complex network of methylation reactions and related metabolic pathways. These future directions promise to provide unprecedented insights into cellular function in both health and disease.

Q & A

Q. How is S-Adenosyl-L-methionine-d3 synthesized for isotopic labeling studies?

SAM-d3 is typically synthesized enzymatically using methionine adenosyltransferase (MAT) with deuterated methionine (L-methionine-methyl-d3) and ATP. The reaction is optimized in buffer systems (e.g., 20 mM NaH2PO4, 10 mM MgCl₂, pH 8.0) at 37°C, followed by HPLC purification to isolate the deuterated product . Stability during synthesis requires strict temperature control (e.g., storage below -20°C) to prevent degradation .

Q. What analytical methods are recommended for quantifying SAM-d3 in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) with stable isotope dilution is the gold standard. Deuterated SAM-d3 serves as an internal standard to correct for matrix effects. Method validation should include calibration curves (0.1–100 μM range) and recovery studies in target tissues (e.g., liver homogenates) .

Q. How does deuterium labeling impact SAM-d3 stability compared to non-deuterated SAM?

Deuterium substitution at the methyl group reduces kinetic isotope effects in enzymatic reactions but does not significantly alter thermal stability. SAM-d3 shares the same storage requirements as SAM (below -20°C, lyophilized or in acidic buffers) to prevent sulfonium bond hydrolysis .

Advanced Research Questions

Q. How can SAM-d3 be used to resolve contradictions in methyltransferase activity assays?

Contradictory results often arise from endogenous SAM interference. SAM-d3 enables precise tracking of de novo methyl group transfer via LC-MS/MS. For example, in DNA methyltransferase studies, SAM-d3 incorporation into cytosine residues can distinguish enzyme-catalyzed methylation from background signals .

Q. What experimental designs mitigate isotopic scrambling in SAM-d3-based metabolic tracing?

To avoid deuterium loss during methyl transfer, use cell-free systems (e.g., purified methyltransferases) and short incubation times (<2 hours). Control experiments with non-deuterated SAM and ATP-depletion conditions are critical to validate specificity .

Q. How can SAM-d3 improve mechanistic studies of radical SAM enzymes?

SAM-d3 facilitates electron paramagnetic resonance (EPR) studies by reducing signal overlap from endogenous SAM. For example, in radical-mediated C–H activation reactions, deuterium labeling allows direct observation of hydrogen abstraction intermediates without isotopic interference .

Methodological Considerations

Q. What protocols ensure high-purity SAM-d3 for kinetic studies?

Post-synthesis purification involves ion-exchange chromatography (e.g., DEAE-Sephadex) followed by reversed-phase HPLC (C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient). Purity (>95%) must be verified via NMR (¹H and ¹³C) and high-resolution MS .

Q. How should researchers address batch-to-batch variability in SAM-d3 synthesis?

Standardize MAT enzyme activity (e.g., units/mg protein) and ATP:methionine ratios (1.2:1 molar excess). Include QC metrics such as enzymatic conversion efficiency (>90%) and deuterium enrichment (>99 atom% D) via isotopic ratio MS .

Data Interpretation and Reporting

Q. How to statistically analyze SAM-d3 tracer data in multi-omics workflows?

Use nonlinear regression models to quantify methyl flux rates (e.g., Michaelis-Menten kinetics for methyltransferases). Normalize data to cell count or protein content, and report uncertainties from isotopic dilution and instrument detection limits .

Q. What are best practices for reconciling contradictory methylation data in SAM-d3 studies?

Perform time-course experiments to distinguish transient vs. steady-state methylation. Cross-validate results with orthogonal methods (e.g., immunofluorescence for 5-methylcytosine or methyl-specific restriction digest) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.